

# A Technical Guide to the Chemical Properties of 3-(Boc-aminoethyloxy)benzonitrile

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## Compound of Interest

Compound Name: 3-(Boc-aminoethyloxy)benzonitrile

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **3-(Boc-aminoethyloxy)benzonitrile**. As a bifunctional organic building block, this compound is of significant interest in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of more complex molecules.

## Core Chemical Properties

**3-(Boc-aminoethyloxy)benzonitrile**, also known by its IUPAC name tert-butyl [2-(3-cyanophenoxy)ethyl]carbamate, is a niche chemical intermediate. Its structure incorporates a cyano-substituted aromatic ring linked via an ether to an N-Boc protected aminoethyl chain. This combination of a stable protecting group and reactive nitrile functionality makes it a valuable tool in multi-step organic synthesis.

Key chemical data is summarized in the table below. While some physical properties like melting and boiling points are not widely reported in the literature, its structural attributes suggest it is a solid or high-boiling liquid at room temperature, with good solubility in common organic solvents.

Property	Value	Reference
IUPAC Name	tert-butyl [2-(3-cyanophenoxy)ethyl]carbamate	-
CAS Number	252263-98-2	[1]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	262.30 g/mol	[1]
SMILES	<chem>CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N</chem>	[2]
MDL Number	MFCD18070988	[1]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Sparingly soluble in water.	Inferred from structure

## Spectroscopic Data

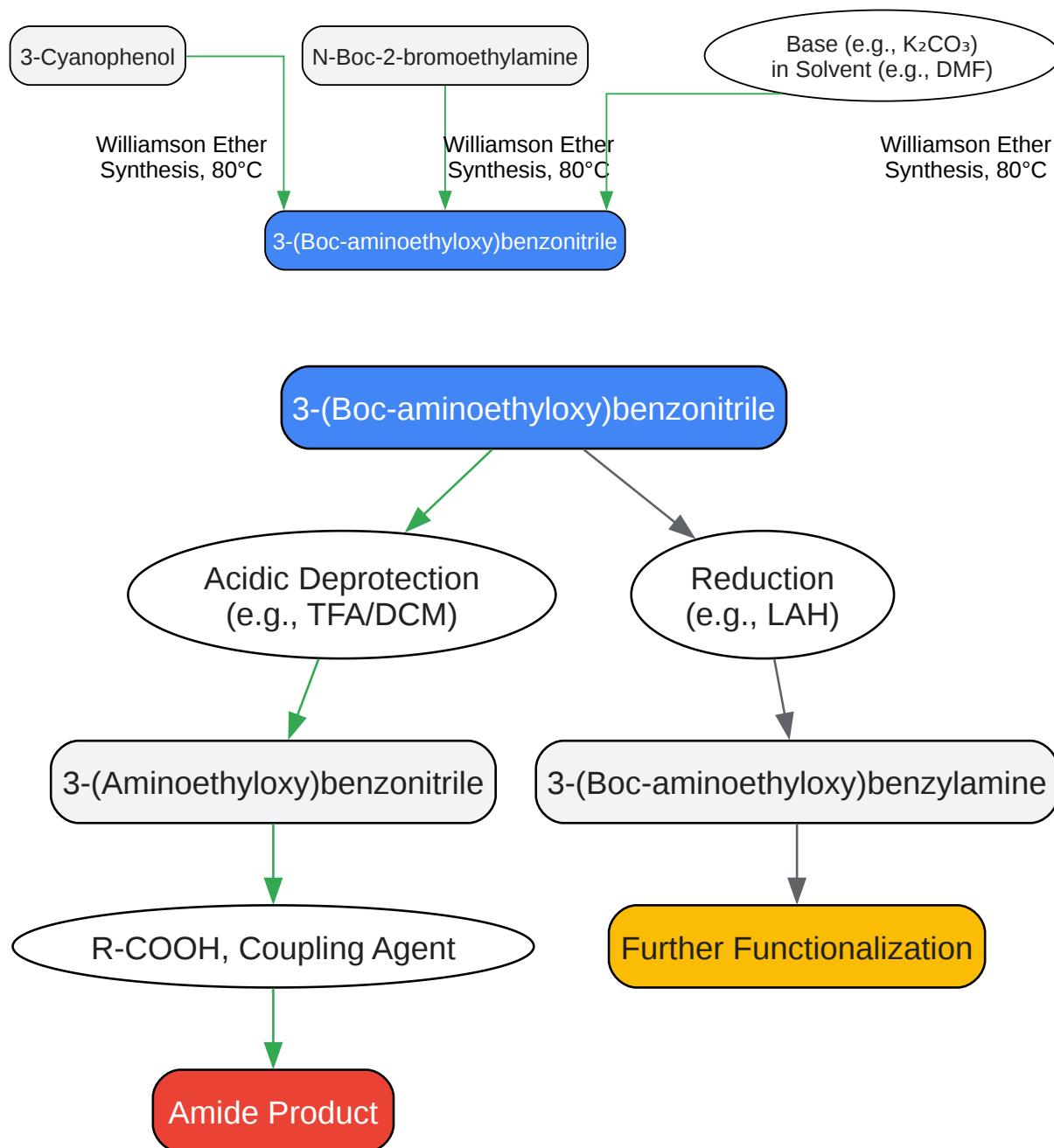
While full experimental spectra for **3-(Boc-aminoethyloxy)benzonitrile** are typically provided by the supplier upon request, the expected spectroscopic signatures can be predicted based on its functional groups. These predictions are crucial for reaction monitoring and structural confirmation during its use in synthesis.

Spectroscopy	Functional Group	Expected Chemical Shift / Wavenumber	Reference
$^1\text{H}$ NMR	Aromatic (Ar-H)	$\delta$ 7.0-7.4 ppm	Inferred
Methylene (-OCH <sub>2</sub> )	$\delta$ ~4.1 ppm	Inferred	
Methylene (-NCH <sub>2</sub> )	$\delta$ ~3.5 ppm	Inferred	
Carbamate (-NH)	$\delta$ ~5.0 ppm (broad)	Inferred	
tert-Butyl (-C(CH <sub>3</sub> ) <sub>3</sub> )	$\delta$ ~1.4 ppm	Inferred	
$^{13}\text{C}$ NMR	Carbonyl (-C=O)	$\delta$ ~156 ppm	
Aromatic (Ar-C)	$\delta$ 110-160 ppm	[4]	
Nitrile (-C $\equiv$ N)	$\delta$ ~119 ppm	[4]	
Quaternary (-C(CH <sub>3</sub> ) <sub>3</sub> )	$\delta$ ~80 ppm	[3]	
Methylene (-OCH <sub>2</sub> )	$\delta$ ~67 ppm	Inferred	
Methylene (-NCH <sub>2</sub> )	$\delta$ ~40 ppm	Inferred	
Methyl (-CH <sub>3</sub> )	$\delta$ ~28 ppm	[3]	
FT-IR	N-H Stretch	~3350 cm <sup>-1</sup>	Inferred
C $\equiv$ N Stretch	~2230 cm <sup>-1</sup>	Inferred	
C=O Stretch	~1680-1700 cm <sup>-1</sup>	[3]	
C-O-C Stretch	~1250, 1050 cm <sup>-1</sup>	Inferred	

## Synthesis and Reactivity

### Proposed Synthetic Workflow

A common and efficient method for preparing **3-(Boc-aminoethyloxy)benzonitrile** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, 3-cyanophenol is deprotonated with a suitable base to form the phenoxide, which then reacts with N-Boc-2-bromoethylamine to yield the target product.



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